molecular formula C10H18ClNO B2860314 4-Pyrrolidin-1-ylcyclohexan-1-one;hydrochloride CAS No. 2361644-21-3

4-Pyrrolidin-1-ylcyclohexan-1-one;hydrochloride

Cat. No.: B2860314
CAS No.: 2361644-21-3
M. Wt: 203.71
InChI Key: ZAAUPXPDWWAAMG-UHFFFAOYSA-N
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Description

4-Pyrrolidin-1-ylcyclohexan-1-one;hydrochloride is a chemical compound with the molecular formula C10H18ClNO and a molecular weight of 203.71 g/mol. This compound is a hydrochloride salt of 4-(pyrrolidin-1-yl)cyclohexan-1-one, which is a cyclic amine derivative. It is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyrrolidin-1-ylcyclohexan-1-one;hydrochloride typically involves the reaction of cyclohexanone with pyrrolidine in the presence of a suitable acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Pyrrolidin-1-ylcyclohexan-1-one;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the nucleophile used.

Scientific Research Applications

4-Pyrrolidin-1-ylcyclohexan-1-one;hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and organic intermediates. Additionally, it serves as a building block in the development of new chemical entities and is used in the study of biological systems and pathways.

Mechanism of Action

4-Pyrrolidin-1-ylcyclohexan-1-one;hydrochloride is structurally similar to other cyclic amine derivatives, such as piperidine and pyrrolidine derivatives. its unique chemical structure and properties set it apart from these compounds. The presence of the cyclohexanone ring and the pyrrolidine moiety contribute to its distinct reactivity and biological activity.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Pyrrolidine derivatives

  • Other cyclic amine derivatives

Properties

IUPAC Name

4-pyrrolidin-1-ylcyclohexan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO.ClH/c12-10-5-3-9(4-6-10)11-7-1-2-8-11;/h9H,1-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAUPXPDWWAAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCC(=O)CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361644-21-3
Record name 4-(pyrrolidin-1-yl)cyclohexan-1-one hydrochloride
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